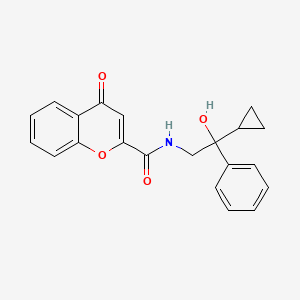
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide" is a structurally complex molecule that appears to be related to a family of compounds with potential pharmacological applications. The chromene core is a common motif in medicinal chemistry, often associated with a variety of biological activities. The presence of a cyclopropyl group and a hydroxyphenylethyl moiety suggests potential for unique interactions with biological targets.
Synthesis Analysis
The synthesis of related chromene compounds has been explored in several studies. For instance, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized and evaluated as TRPM8 antagonists, which involved analogue-based rational design and screening . Another study focused on the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides using a zinc enolate derived from α,α-dibromopinacolin and zinc, leading to cyclopropa[c]chromene derivatives as single isomers . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of chromene derivatives has been characterized in several studies. For example, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide was determined, revealing an anti-rotamer conformation about the C-N bond . This information is crucial for understanding the three-dimensional arrangement of the molecule, which is essential for its interaction with biological targets.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions. A reinvestigation of the reactions of 3-substituted chromones with hydroxylamine provided insights into the synthesis of novel chromene-based compounds, including 3-amino-4H-chromeno[3,4-d]isoxazol-4-one . These findings suggest that the chromene core in the compound of interest may also be amenable to functionalization through similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The polymorphism of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide and its hemihydrate indicates that slight modifications in the structure can lead to significant changes in crystalline properties . Additionally, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide and its characterization through NMR and MS spectrum provides a basis for understanding the behavior of similar cyclopropane-containing chromene derivatives .
Applications De Recherche Scientifique
Chemical Structure and Physical Properties
Research on compounds related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide focuses on understanding their chemical structure and crystallization behavior. For instance, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have investigated their crystalline structures, indicating that these molecules can adopt specific conformations based on their crystallization conditions, which is critical for their chemical behavior and potential applications in material science and pharmaceuticals (J. Reis et al., 2013).
Therapeutic Potential and Mechanism of Action
Research into the therapeutic potential of related compounds has highlighted their significance in medicinal chemistry. Studies have demonstrated that compounds like PHCCC (an allosteric modulator of mGlu4 receptors) exhibit anxiolytic-like effects in rat models, suggesting a potential therapeutic approach for anxiety disorders (K. Stachowicz et al., 2004). This highlights the broader category of compounds, including this compound, as significant for developing new psychiatric medications.
Synthetic Routes and Chemical Reactivity
The synthesis of chromene derivatives is a key area of research due to their importance in organic chemistry and potential applications. A study by O. Ivanova et al. (2018) presented a method for synthesizing cyclopropa[c]coumarins, demonstrating the versatility of chromene-based compounds in chemical synthesis and their potential as intermediates for developing fine chemicals and pharmaceuticals (O. Ivanova et al., 2018).
Antimicrobial Activity
The exploration of the antimicrobial activity of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, including compounds structurally related to this compound, has revealed that some of these compounds exhibit significant antimicrobial properties. This research contributes to the development of new antimicrobial agents in response to the increasing resistance to traditional antibiotics (S. V. Ukhov et al., 2021).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-17-12-19(26-18-9-5-4-8-16(17)18)20(24)22-13-21(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,12,15,25H,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORYDSBZQRGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

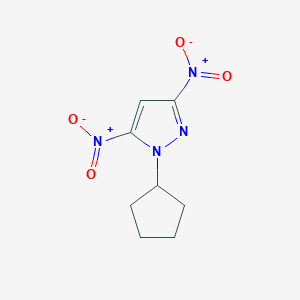




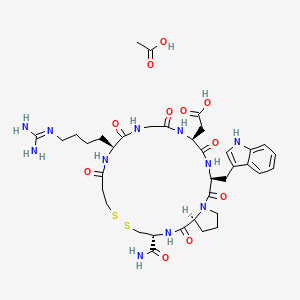
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)
![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)
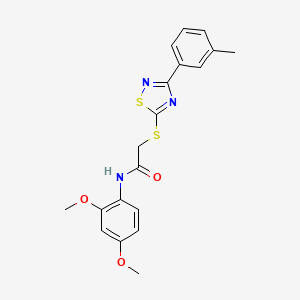


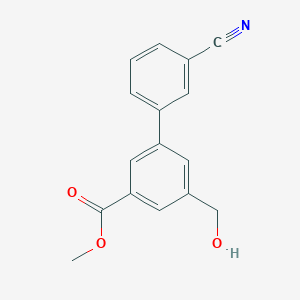
![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)
